1,4-Diiodo-2-methoxy-5-nitrobenzene
Overview
Description
1,4-Diiodo-2-methoxy-5-nitrobenzene: is an organic compound with the molecular formula C₇H₅I₂NO₃ and a molecular weight of 404.93 g/mol . It is characterized by the presence of two iodine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell, altering their function .
Mode of Action
1,4-Diiodo-2-methoxy-5-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that nitrobenzene derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Diiodo-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the iodination and nitration of methoxybenzene derivatives. One common method involves the following steps :
Iodination: The starting material, 4-iodo-5-methoxy-2-nitroaniline, is treated with sodium nitrite and toluene-4-sulfonic acid in water and acetonitrile at 0°C. This reaction is followed by the addition of potassium iodide at room temperature, resulting in the formation of this compound.
Purification: The crude product is purified by washing with saturated sodium thiosulfate, sodium bicarbonate, and saltwater, followed by drying.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
1,4-Diiodo-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for the reduction of the nitro group.
Major Products:
Substitution: Products with different functional groups replacing the iodine atoms.
Reduction: 1,4-Diiodo-2-methoxy-5-aminobenzene as a major product from the reduction of the nitro group.
Scientific Research Applications
1,4-Diiodo-2-methoxy-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro and methoxy groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,4-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with fluorine atoms instead of iodine.
1-Iodo-4-methoxy-2-nitrobenzene: Contains only one iodine atom.
Uniqueness:
1,4-Diiodo-2-methoxy-5-nitrobenzene is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and applications compared to similar compounds with different halogens or fewer iodine atoms .
Properties
IUPAC Name |
1,4-diiodo-2-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHITWDCJKUHAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295002 | |
Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55215-55-9 | |
Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55215-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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